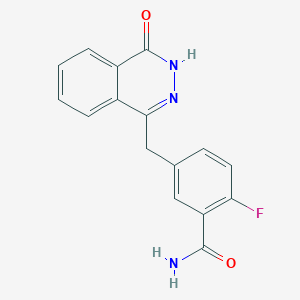
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide
Übersicht
Beschreibung
“2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide” is an organic compound with the molecular formula C16H11FN2O3 . It has a molecular weight of 298.27 . This compound is used as an intermediate in the synthesis of phthalazinone scaffolds that are potent inhibitors of poly (ADP-ribose) polymerase .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H11FN2O3/c17-13-6-5-9(7-12(13)16(21)22)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-8,18H,(H,19,20)(H,21,22) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . The compound’s molar refractivity is 77.2±0.5 cm3, and it has a polar surface area of 79 Å2 . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Phthalazinone Scaffolds
This compound is used as an intermediate in the synthesis of phthalazinone scaffolds . Phthalazinones are a class of compounds that have shown potential in various areas of medicinal chemistry due to their diverse biological activities.
Inhibition of Poly (ADP-ribose) Polymerase
Phthalazinone scaffolds synthesized using this compound have been found to be potent inhibitors of poly (ADP-ribose) polymerase . This enzyme plays a key role in DNA repair and cell death, making it a target for cancer therapies.
Design of Isocorydine Derivatives
The compound is also used in the design of isocorydine derivatives . Isocorydine is a natural alkaloid that has shown anticancer effects. Derivatives of isocorydine could potentially enhance these effects and lead to new cancer treatments.
Synthesis of Olaparib
“2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide” is used in the synthesis of Olaparib , a drug used to treat advanced ovarian cancer. Olaparib is a member of the class of N-acylpiperazines and works by inhibiting the enzyme poly (ADP-ribose) polymerase.
Research in Medicinal Chemistry
Given its role in the synthesis of phthalazinone scaffolds and isocorydine derivatives, this compound is of significant interest in medicinal chemistry research . It can be used to create a variety of biologically active compounds, expanding the possibilities for new drug development.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.
Mode of Action
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide acts as a potent inhibitor of PARP . It binds to the active site of the enzyme, preventing it from attaching poly (ADP-ribose) to its target proteins. This inhibition disrupts the normal function of PARP, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of PARP by 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide affects several biochemical pathways. Most notably, it impacts the DNA repair pathway When PARP is inhibited, the repair of single-strand DNA breaks is hindered, which can lead to double-strand breaks
Result of Action
The result of the action of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is the induction of cell death . By inhibiting PARP and disrupting DNA repair, the compound can lead to the accumulation of DNA damage in cells, which can trigger programmed cell death or apoptosis.
Action Environment
The action, efficacy, and stability of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide can be influenced by various environmental factors. These may include the pH of the environment , the presence of other interacting molecules, and the temperature . For instance, the compound is recommended to be stored in a dry room temperature environment , suggesting that moisture and temperature could affect its stability.
Eigenschaften
IUPAC Name |
2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-13-6-5-9(7-12(13)15(18)21)8-14-10-3-1-2-4-11(10)16(22)20-19-14/h1-7H,8H2,(H2,18,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVRDDUXZVPUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



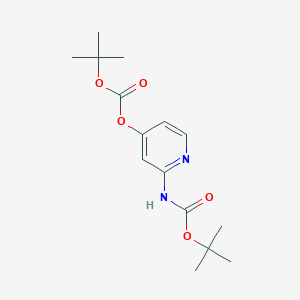
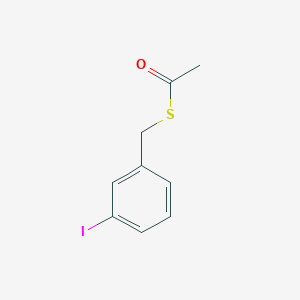
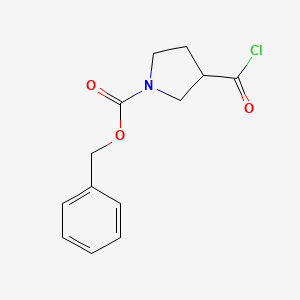
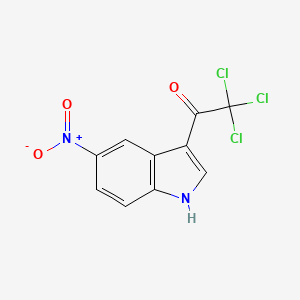
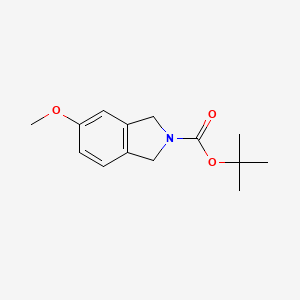
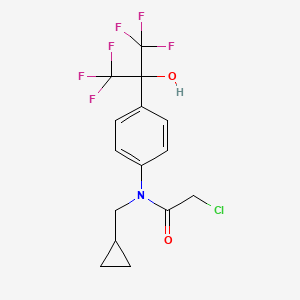
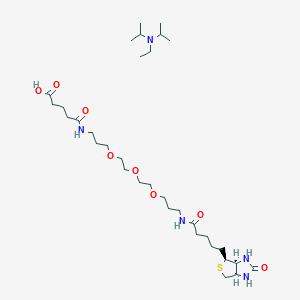
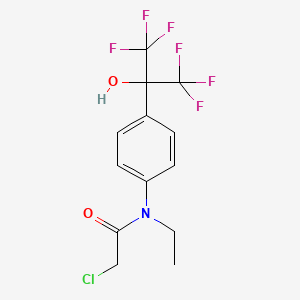
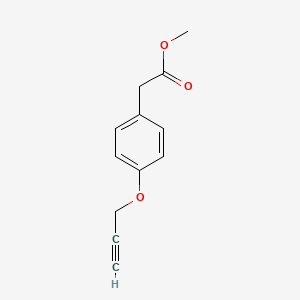
![2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6314735.png)
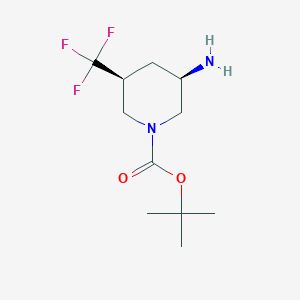
![2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6314757.png)
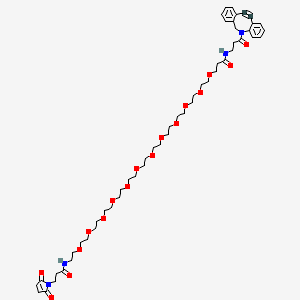
![(3S)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B6314793.png)